molecular formula C31H56N6O7S3 B13842824 Mtsea-biotincapcapcap

Mtsea-biotincapcapcap

Cat. No.: B13842824
M. Wt: 721.0 g/mol
InChI Key: OTHVURBITOMQHQ-QRQMUESOSA-N
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Description

Mtsea-biotincapcapcap: is a thiol-reactive compound used primarily for labeling proteins and other molecules containing free thiol groups. It is a derivative of methanethiosulfonate (MTS) reagents, which are known for their ability to selectively and rapidly react with thiols to form disulfide bonds. This compound is particularly useful in biotinylation studies due to its ability to introduce biotin moieties into target molecules, facilitating their detection and purification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mtsea-biotincapcapcap involves the reaction of biotin with methanethiosulfonate derivatives. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Mtsea-biotincapcapcap primarily undergoes substitution reactions with thiol groups. The key reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from reactions with this compound are biotinylated proteins or other thiol-containing molecules. These biotinylated products can be easily detected and purified using streptavidin-based methods .

Scientific Research Applications

Mtsea-biotincapcapcap has a wide range of applications in scientific research, including:

    Chemistry: Used for the selective labeling of thiol groups in chemical compounds, facilitating their detection and analysis.

    Biology: Employed in the biotinylation of proteins and other biomolecules, enabling their purification and study in various biological assays.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the detection and targeting of specific biomolecules.

    Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes

Mechanism of Action

The mechanism of action of Mtsea-biotincapcapcap involves the selective reaction with thiol groups in target molecules. The compound contains a methanethiosulfonate group that reacts with free thiols to form stable disulfide bonds. This reaction introduces a biotin moiety into the target molecule, which can then be detected and purified using streptavidin-based methods. The biotin-streptavidin interaction is highly specific and strong, making it an ideal tool for various biochemical applications .

Comparison with Similar Compounds

Mtsea-biotincapcapcap is unique due to its long linker group, which facilitates better interaction between biotin and streptavidin. Similar compounds include:

These compounds differ mainly in the length of their linker groups, which affects their efficiency in biotin-streptavidin interactions and their suitability for different applications .

Properties

Molecular Formula

C31H56N6O7S3

Molecular Weight

721.0 g/mol

IUPAC Name

6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide

InChI

InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)/t24-,25-,30-/m0/s1

InChI Key

OTHVURBITOMQHQ-QRQMUESOSA-N

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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